1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea
Description
1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is a synthetic urea derivative characterized by a 2,6-difluorophenyl group and a diisopropylamino-substituted alkyne chain.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O/c1-12(2)22(13(3)4)11-6-5-10-20-17(23)21-16-14(18)8-7-9-15(16)19/h7-9,12-13H,10-11H2,1-4H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBCTHRCYNBHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NC1=C(C=CC=C1F)F)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on triazene-based compounds (e.g., BTNPNT and DBNPNPT) used as colorimetric reagents for cadmium detection. While structurally distinct from the urea derivative , these triazene compounds provide a framework for discussing key comparative parameters:
Table 1: Key Properties of Triazene Reagents vs. Hypothetical Urea Analogue
Key Differences:
Fluorination : The 2,6-difluorophenyl group may enhance metabolic stability compared to nitro or bromo substituents in triazenes, though this remains speculative without data.
Reactivity : Triazenes rely on azo-group coordination for metal detection, whereas urea derivatives typically engage in hydrogen bonding or enzyme inhibition—a divergent mechanistic pathway .
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